N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 352540-55-7
VCID: VC21453598
InChI: InChI=1S/C18H13N3O3/c1-11(16(22)20-15-9-5-2-6-12(15)10-19)21-17(23)13-7-3-4-8-14(13)18(21)24/h2-9,11H,1H3,(H,20,22)
SMILES: CC(C(=O)NC1=CC=CC=C1C#N)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H13N3O3
Molecular Weight: 319.3g/mol

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

CAS No.: 352540-55-7

Cat. No.: VC21453598

Molecular Formula: C18H13N3O3

Molecular Weight: 319.3g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide - 352540-55-7

Specification

CAS No. 352540-55-7
Molecular Formula C18H13N3O3
Molecular Weight 319.3g/mol
IUPAC Name N-(2-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Standard InChI InChI=1S/C18H13N3O3/c1-11(16(22)20-15-9-5-2-6-12(15)10-19)21-17(23)13-7-3-4-8-14(13)18(21)24/h2-9,11H,1H3,(H,20,22)
Standard InChI Key IGBICXNBNMNKPI-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=CC=C1C#N)N2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC(C(=O)NC1=CC=CC=C1C#N)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide features a complex molecular architecture that contributes to its unique chemical and biological properties. At its core, the compound contains a 1,3-dioxoisoindole group, which is characterized by a bicyclic structure with two carbonyl groups in the 1 and 3 positions. This structural component is linked to a propanamide chain that terminates with a 2-cyanophenyl group. The cyano group at the ortho position of the phenyl ring creates a distinct electronic environment that influences the compound's reactivity and binding capabilities.

The structural formulation of this compound can be represented through various notations including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide standardized representations of the molecular structure. According to the available data, the Standard InChI for this compound is InChI=1S/C18H13N3O3/c1-11(16(22)20-15-9-5-2-6-12(15)10-19)21-17(23)13-7-3-4-8-14(13)18(21)24/h2-9,11H,1H3,(H,20,22), which encodes its complete structural information.

Physical and Chemical Properties

The physical and chemical properties of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide are crucial for understanding its behavior in various environments and its potential applications. The compound has a molecular formula of C18H13N3O3 and a molecular weight of 319.3 g/mol, placing it in the mid-range of molecular weights for drug-like compounds.

Table 1 summarizes the key physical and chemical properties of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide:

PropertyValue
CAS Number352540-55-7
Molecular FormulaC18H13N3O3
Molecular Weight319.3 g/mol
IUPAC NameN-(2-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
Standard InChIKeyIGBICXNBNMNKPI-UHFFFAOYSA-N
PubChem Compound ID4134247

The presence of the amide group (-CONH-) in the structure suggests that the compound can participate in hydrogen bonding, which is important for its interactions with biological targets. Additionally, the nitrile group (-C≡N) in the 2-cyanophenyl moiety introduces a polar component that can influence both solubility and binding characteristics.

Synthesis and Characterization

Analytical Characterization

Characterization of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is essential for confirming its structure and purity. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

NMR spectroscopy provides detailed information about the structural arrangement of atoms within the molecule. For N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, 1H NMR would show characteristic signals for the aromatic protons of both the isoindole and cyanophenyl moieties, while 13C NMR would confirm the presence of carbonyl, nitrile, and other carbon-containing functional groups.

LC-MS analysis is valuable for determining the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. Other complementary techniques that may be used include Infrared (IR) spectroscopy to identify functional groups (particularly the C=O, N-H, and C≡N stretching vibrations) and X-ray crystallography for precise three-dimensional structural determination if crystalline samples can be obtained.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and related compounds is crucial for optimizing their biological activities. The positioning of functional groups, particularly the cyano group on the phenyl ring, can significantly influence the compound's interaction with biological targets.

Comparison with similar compounds can provide insights into how structural modifications affect biological activity. For instance, the variation in position of the cyano group between N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (ortho position) and 3-(3-Cyano-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide (meta position) could result in different binding affinities and biological activities .

The dioxoisoindole moiety, common to both compounds, likely plays a significant role in their biological activities. This structural feature is found in various bioactive compounds and pharmaceutical agents, suggesting its importance in mediating biological interactions. Further studies focusing on systematic modifications of the structure could elucidate the essential structural elements required for optimal activity.

Current Research and Future Directions

Future Research Opportunities

Several promising directions exist for future research on N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide:

  • Detailed mechanistic studies to elucidate its precise mode of action in biological systems, particularly in cancer cells.

  • Structure modification studies to develop analogs with enhanced biological activities or improved pharmacokinetic properties.

  • Investigation of potential applications beyond cancer research, such as in neurodegenerative diseases, inflammatory conditions, or infectious diseases.

  • Development of more efficient synthetic routes to facilitate larger-scale production for extended studies.

  • Combination studies with established therapeutic agents to explore synergistic effects.

The exploration of isoindole derivatives in drug development continues to be an active area of research. Compounds containing structural similarities to N-(2-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide have shown promise in various therapeutic contexts, suggesting that further investigation of this compound and its analogs could yield valuable insights for medicinal chemistry and drug discovery efforts.

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